3-methyl-6H-1,3-thiazin-2-imine
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Description
Synthesis Analysis
The synthesis of “3-methyl-6H-1,3-thiazin-2-imine” and related compounds has been a subject of research. For instance, methods for the synthesis of imidazo[2,1-b][1,3]thiazines, their annulated and hydrogenated analogs have been systematized . Another study discusses the synthesis of thiazine derivatives through green synthesis methods . A visible-light-mediated free radical reaction has been developed for the synthesis of benzothiazine .Molecular Structure Analysis
The molecular structure of “3-methyl-6H-1,3-thiazin-2-imine” is characterized by the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms. More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “3-methyl-6H-1,3-thiazin-2-imine” and similar compounds have been studied. For example, a CuI nanoparticle-catalyzed intramolecular C(sp2)–S coupling reaction has been presented . Another study discusses the formation of C–S and C–N bonds under metal-free conditions .Future Directions
The future directions in the research of “3-methyl-6H-1,3-thiazin-2-imine” and related compounds could involve the development of novel and efficient methods to construct 1,4-benzothiazine moiety via C–S bond formation under metal-free conditions . Additionally, these compounds could be further explored for their potential biological activities .
properties
IUPAC Name |
3-methyl-6H-1,3-thiazin-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7-3-2-4-8-5(7)6/h2-3,6H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPKORJCOLNALP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CCSC1=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6H-1,3-thiazin-2-imine |
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